molecular formula C9H15ClO3 B14066322 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one CAS No. 101156-12-1

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one

Cat. No.: B14066322
CAS No.: 101156-12-1
M. Wt: 206.66 g/mol
InChI Key: HFEUWGGKOPVURR-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is an organic compound with the molecular formula C8H13ClO3. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is known for its reactivity and ability to form stable intermediates, making it valuable in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ketone Reaction: One common method to synthesize 4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one involves the reaction of acetoin with chloroformate in the presence of a catalyst.

    Oxathiolane-McReynolds Reaction: Another method involves the reaction of chloromethyl acetone with ethyl mercaptan under acidic conditions.

Industrial Production Methods

Industrial production of this compound typically follows the ketone reaction method due to its efficiency and high yield. The process involves large-scale reactors and continuous purification systems to ensure the product’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), trifluoroacetic acid.

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Amines, thiols, acidic or basic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

    Oxidation: The compound undergoes oxidation at the benzylic position, leading to the formation of carboxylic acids.

    Substitution: The chloromethyl group is a reactive site for nucleophilic attack, leading to the formation of substituted products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one is unique due to its combination of a dioxolan ring and a butan-2-one moiety, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

101156-12-1

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

4-[4-(chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one

InChI

InChI=1S/C9H15ClO3/c1-7(11)3-4-9(2)12-6-8(5-10)13-9/h8H,3-6H2,1-2H3

InChI Key

HFEUWGGKOPVURR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1(OCC(O1)CCl)C

Origin of Product

United States

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